molecular formula C19H17F2N3O2 B12509249 N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide

N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12509249
M. Wt: 357.4 g/mol
InChI Key: QFEGVIJUEIWJLL-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of difluorophenyl and ethoxyphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and ethoxyphenyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]cyclopropanamine
  • 2,4-difluorophenylmethylamine
  • 4-ethoxyphenylpyrazole derivatives

Uniqueness

N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide is unique due to the combination of difluorophenyl and ethoxyphenyl groups attached to the pyrazole ring. This unique structure may confer specific properties, such as enhanced stability, binding affinity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17F2N3O2/c1-2-26-15-7-4-12(5-8-15)17-10-18(24-23-17)19(25)22-11-13-3-6-14(20)9-16(13)21/h3-10H,2,11H2,1H3,(H,22,25)(H,23,24)

InChI Key

QFEGVIJUEIWJLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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